4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)13-4-5-14(18)15(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOTZJJJKJJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Cyclocondensation
The 6-ethoxy-2-methylpyrimidine scaffold can be synthesized through classical cyclocondensation reactions. A representative protocol involves:
- Reactants : Ethyl acetoacetate (for the 2-methyl group) and guanidine carbonate (for the pyrimidine ring).
- Conditions : Refluxing in ethanol with sodium ethoxide as a base, followed by chlorination using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine.
- Ethoxylation : Selective substitution at the 6-position using sodium ethoxide in ethanol under controlled temperatures (60–80°C), affording 4-chloro-6-ethoxy-2-methylpyrimidine.
Critical parameters :
- Temperature control to prevent over-ethoxylation.
- Purification via silica gel chromatography to isolate the 4-chloro intermediate (typical yield: 65–75%).
Synthesis of the Sulfonylated Piperazine Moiety
Sulfonylation of Piperazine
The 4-((3,4-dichlorophenyl)sulfonyl)piperazine fragment is synthesized through direct sulfonylation:
- Procedure :
- Workup : The mixture is washed with water, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol/water yields the sulfonamide as a white solid (yield: 82–88%).
Side reactions :
- Disulfonylation at both piperazine nitrogens can occur with excess sulfonyl chloride, necessitating precise stoichiometry.
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution (SNAr)
The most straightforward method involves displacing the 4-chloro group on the pyrimidine with the sulfonylated piperazine:
Buchwald-Hartwig Amination
For improved efficiency, palladium-catalyzed coupling may be employed:
- Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
- Conditions :
- Advantages : Higher functional group tolerance, reduced side products.
- Yield : 75–80% after purification.
Optimization and Reaction Monitoring
Analytical Characterization
Key spectroscopic data for intermediates and final product:
Comparative Analysis of Coupling Methods
| Parameter | SNAr | Buchwald-Hartwig |
|---|---|---|
| Reaction Time | 24 h | 18 h |
| Temperature | 80°C | 110°C |
| Yield | 60–68% | 75–80% |
| Byproducts | Hydrolysis products | Trace Pd residues |
| Scalability | Suitable for multi-gram synthesis | Requires rigorous Pd removal |
Challenges and Alternative Approaches
Steric Hindrance in Piperazine Coupling
The bulky 3,4-dichlorophenylsulfonyl group can slow nucleophilic attack on the pyrimidine. Mitigation strategies include:
Functional Group Compatibility
Ethoxy groups are susceptible to cleavage under strong acidic/basic conditions. Patent WO2017212012A1 recommends neutral pH during coupling to preserve alkoxy substituents.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Moieties
Key examples include:
Key Observations :
- Substituent Effects on Melting Points : The dichlorophenyl-sulfonamide derivatives (Compounds 20 and 21) exhibit higher melting points (164–180°C) compared to methanesulfonyl analogs (e.g., Compound 47), likely due to increased molecular rigidity and stronger intermolecular interactions (e.g., halogen bonding) .
- Synthetic Yields : The target compound’s ethoxy group may enhance solubility during synthesis compared to bulkier carbamoyl groups (e.g., in Compound 21), though direct yield data are unavailable.
- Biological Relevance : Methanesulfonyl-piperazine derivatives (e.g., Compound 47) are often designed for kinase inhibition, while dichlorophenyl-sulfonamides (e.g., Compounds 20/21) are explored for serotonin receptor modulation .
Comparison with Pyrimidine Derivatives
The target compound’s pyrimidine core is structurally distinct from pyridine-based analogs (e.g., Compounds 20–22 in ) and thienopyrimidines (e.g., ). Key differences include:
- Ring Heteroatoms: Thienopyrimidines () incorporate sulfur, which may enhance π-stacking interactions compared to nitrogen-rich pyrimidines.
Biological Activity
The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant case studies.
- Molecular Formula : C20H19Cl2N3O2S
- Molecular Weight : 436.35 g/mol
- CAS Number : 591736-57-1
Antibacterial Activity
Research indicates that compounds with sulfonamide groups, such as this pyrimidine derivative, exhibit significant antibacterial properties. The presence of the 3,4-dichlorophenyl moiety enhances its interaction with bacterial targets.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
This data suggests that the compound effectively inhibits the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. Notably, it has been evaluated for its effect on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 25 | 30 |
| Urease | 20 | 35 |
The lower IC50 values indicate a stronger inhibition compared to the reference compounds, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound. The results indicated that modifications in the piperazine and pyrimidine rings significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Enzyme Inhibition Research :
Another study focused on the inhibition of AChE by similar compounds. The findings suggested that structural modifications could enhance binding affinity and selectivity towards AChE, providing insights for drug design against neurodegenerative diseases. -
Anticancer Mechanisms :
Research examining the anticancer effects revealed that the compound activates apoptotic pathways in MCF-7 cells through mitochondrial dysfunction and caspase activation. This mechanism underlines its potential role in cancer therapy.
Q & A
Q. What are the key considerations for optimizing multi-step synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine?
The synthesis typically involves sequential sulfonylation, nucleophilic substitution, and pyrimidine ring functionalization. Critical steps include:
- Sulfonylation : Reacting piperazine with 3,4-dichlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to ensure high yield .
- Pyrimidine Functionalization : Introducing the ethoxy and methyl groups via nucleophilic substitution, requiring precise stoichiometry and temperature control (60–80°C in DMF) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, monitored by TLC (Rf = 0.3–0.5) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm substituent integration and spatial arrangement (e.g., piperazine protons at δ 2.8–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 486.05) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect byproducts .
Q. How do reaction conditions influence the yield of intermediate steps?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction dialysis to remove residual traces .
- Catalysts : Use of K2CO3 or NaH as bases in ethoxylation steps improves regioselectivity .
- Temperature Control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to minimize side reactions .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Hydrophobic Byproducts : Gradient elution in column chromatography separates the target compound from unreacted sulfonyl chlorides or piperazine derivatives .
- Solvent Traces : Lyophilization or rotary evaporation under reduced pressure (40–50°C) ensures solvent-free final products .
Q. How is the compound’s stability assessed under storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C) .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify concentration-dependent effects .
- Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions .
- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to validate target affinity trends .
Q. How is structure-activity relationship (SAR) studied for analogs of this compound?
- Core Modifications : Replace the ethoxy group with methoxy or trifluoromethyl to assess impact on receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
